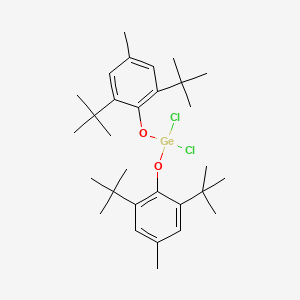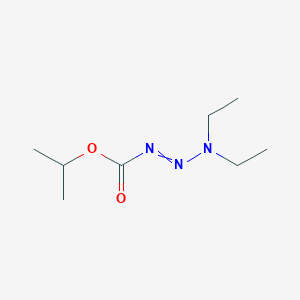![molecular formula C9H11ClN2S B14386486 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-15-8](/img/structure/B14386486.png)
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that contains a thieno[3,4-b][1,4]diazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride typically involves the cyclization of thiophene derivatives with appropriate amines. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired thieno[3,4-b][1,4]diazepine structure . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to modulation of biological processes. For example, it could inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thieno core and have diverse biological activities.
Benzodiazepines: Although structurally different, benzodiazepines also contain a diazepine ring and are well-known for their pharmacological properties.
Uniqueness
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is unique due to its combination of a thieno ring with a diazepine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
90070-15-8 |
|---|---|
Fórmula molecular |
C9H11ClN2S |
Peso molecular |
214.72 g/mol |
Nombre IUPAC |
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-6-3-7(2)11-9-5-12-4-8(9)10-6;/h4-5H,3H2,1-2H3;1H |
Clave InChI |
VZZGZERXKLPGDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CSC=C2N=C(C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)




![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
